1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Hyp(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-4-hydroxyproline benzyl ester, is a derivative of hydroxyproline. Hydroxyproline is a non-standard amino acid, often found in collagen. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group, while the benzyl ester protects the hydroxyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Hyp(Bzl)-OH typically involves the protection of the hydroxyl group of hydroxyproline with a benzyl group, followed by the protection of the amino group with an Fmoc group. The process can be summarized as follows:
Protection of Hydroxyl Group: Hydroxyproline is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form the benzyl ester.
Protection of Amino Group: The benzyl ester is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to form Fmoc-Hyp(Bzl)-OH.
Industrial Production Methods
In an industrial setting, the production of Fmoc-Hyp(Bzl)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Hyp(Bzl)-OH can undergo several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester can be removed using hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
Deprotection: Removal of the Fmoc group yields Hyp(Bzl)-OH, and subsequent removal of the benzyl group yields hydroxyproline.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Fmoc-Hyp(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of peptides and proteins with specific sequences and structures.
Biology: Employed in the study of collagen and other proteins containing hydroxyproline.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary function of Fmoc-Hyp(Bzl)-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl ester protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound’s mechanism of action involves the stepwise addition of amino acids to form a peptide chain, with the protecting groups being removed at specific stages to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Hyp-OH: Similar to Fmoc-Hyp(Bzl)-OH but without the benzyl ester protecting group.
Fmoc-Pro-OH: A derivative of proline with an Fmoc protecting group but lacking the hydroxyl group.
Uniqueness
Fmoc-Hyp(Bzl)-OH is unique due to the presence of both the Fmoc and benzyl ester protecting groups, which allow for selective protection and deprotection during peptide synthesis. This makes it particularly useful for synthesizing peptides with specific sequences and structures, especially those containing hydroxyproline.
Properties
Molecular Formula |
C27H24NO5- |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/p-1/t19-,25+/m1/s1 |
InChI Key |
XGFMHBUVVWZBFT-CLOONOSVSA-M |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.